![molecular formula C11H14N2O3 B4846541 N-(3-methoxybenzyl)-N'-methylethanediamide](/img/structure/B4846541.png)
N-(3-methoxybenzyl)-N'-methylethanediamide
Overview
Description
N-(3-methoxybenzyl)-N'-methylethanediamide, also known as MMEDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMEDA is a derivative of ethylenediamine and has been found to exhibit promising properties in drug development, catalysis, and material science.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-N'-methylethanediamide involves its interaction with target enzymes and receptors. N-(3-methoxybenzyl)-N'-methylethanediamide has been found to bind to the active site of enzymes and inhibit their activity. It has also been found to interact with receptors and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-methoxybenzyl)-N'-methylethanediamide depend on its target enzyme or receptor. N-(3-methoxybenzyl)-N'-methylethanediamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects through its interaction with various enzymes and receptors.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-methoxybenzyl)-N'-methylethanediamide in lab experiments include its high purity and stability, as well as its ease of synthesis. However, the limitations of using N-(3-methoxybenzyl)-N'-methylethanediamide include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
Future research on N-(3-methoxybenzyl)-N'-methylethanediamide could focus on its potential applications in drug development, catalysis, and material science. Studies could also investigate the safety and efficacy of N-(3-methoxybenzyl)-N'-methylethanediamide in vivo and its potential use as a therapeutic agent in various diseases. Additionally, research could explore the synthesis of new derivatives of N-(3-methoxybenzyl)-N'-methylethanediamide with improved properties and applications.
Scientific Research Applications
N-(3-methoxybenzyl)-N'-methylethanediamide has been extensively studied for its potential applications in drug development. It has been found to exhibit inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs. N-(3-methoxybenzyl)-N'-methylethanediamide has also been studied for its potential use as a catalyst in organic reactions.
properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-methyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(14)11(15)13-7-8-4-3-5-9(6-8)16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOHOXZWDJNMAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-N'-methylethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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